Cnidimoside A
Description
Cnidimoside A is a naturally occurring glycoside with the molecular formula C₂₁H₂₆O₁₀ and an average molecular weight of 438.429 g/mol . It features five defined stereocenters and a validated double-bond configuration, classified as a chromone glycoside. Structurally, it consists of a β-D-glucopyranosyl unit linked to a chromone aglycone moiety via a (2Z)-4-(5,7-dihydroxy-2-methyl-4-oxo-4H-chromen-6-yl)-2-methyl-2-buten-1-yl group .
This compound has been isolated from plants such as Cnidium monnieri and exhibits diverse bioactivities, including anti-inflammatory, anti-adipogenic, and TRPV1 antagonistic effects . Its mechanisms involve suppressing nitric oxide (NO) production in macrophages and inhibiting adipocyte differentiation in 3T3-L1 cells . Additionally, it interacts with TRPV1, a pain- and inflammation-associated ion channel, with high binding affinity .
Properties
Molecular Formula |
C21H26O10 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-methyl-6-[(Z)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl]chromen-4-one |
InChI |
InChI=1S/C21H26O10/c1-9(8-29-21-20(28)19(27)18(26)15(7-22)31-21)3-4-11-12(23)6-14-16(17(11)25)13(24)5-10(2)30-14/h3,5-6,15,18-23,25-28H,4,7-8H2,1-2H3/b9-3-/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
VZTJAPXJLBMTAU-XQGMFAHKSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C/C=C(/C)\CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)COC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
cnidimoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Cnidimoside A belongs to a class of chromone and flavonoid glycosides. Key structural analogs include:
Cnidimol A
- Molecular Formula : C₁₉H₂₂O₉ .
- Key Differences: Lacks the glucopyranosyl unit present in this compound, resulting in reduced solubility and altered bioactivity. Both compounds are amorphous white solids, but Cnidimol A shows weaker anti-inflammatory effects in RAW 264.7 macrophages .
Undulatoside A
- Molecular Formula : C₂₄H₃₀O₁₂ .
- Key Differences: Contains an additional sugar moiety, enhancing water solubility. Undulatoside A inhibits NO production with an IC₅₀ of 49.8 μM, comparable to this compound (~45–65 μM range for similar compounds) .
Heterocarpin and Hyunganol II
- Heterocarpin (C₂₀H₂₄O₈): A chromone derivative without glycosylation, leading to lower bioavailability .
Table 1: Structural and Functional Comparison of Chromone Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Bioactivity |
|---|---|---|---|
| This compound | C₂₁H₂₆O₁₀ | 438.43 | Anti-adipogenic, TRPV1 antagonist |
| Cnidimol A | C₁₉H₂₂O₉ | 386.37 | Moderate anti-inflammatory |
| Undulatoside A | C₂₄H₃₀O₁₂ | 522.49 | NO inhibition (IC₅₀: 49.8 μM) |
| Heterocarpin | C₂₀H₂₄O₈ | 392.40 | Weak TRPV1 interaction |
Comparison with Functional Analogs (TRPV1 Ligands)
This compound shares functional similarities with TRPV1 antagonists, though its structural uniqueness confers distinct advantages:
Isorhamnetin-3-mono-β-D-glucoside
- Binding Energy : -106.91 KJ/mol (vs. -114.04 KJ/mol for this compound) .
- RMSD : 4.84 Å (vs. 4.34 Å for this compound), indicating less stable protein-ligand interaction .
- Gene Targets : Suppresses MAP4K4 and CCR6 (53.9–98.0% mRNA inhibition), whereas this compound targets MAPK8 and SDC4 (62.0–89.2% inhibition) .
Kaempferol-7-O-α-L-rhamnoside
- Toxicity: Causes hepatotoxicity and bladder toxicity (Class 5) , unlike this compound, which is non-toxic (Class 5) despite mild renal effects .
- ADMET Profile : Lower intestinal absorption (63% vs. 72% for this compound) and blood-brain barrier penetration .
Table 2: TRPV1 Ligands Comparison
| Property | This compound | Isorhamnetin-3-glucoside | Kaempferol-7-rhamnoside |
|---|---|---|---|
| Binding Energy (KJ/mol) | -114.04 | -106.91 | -113.01 |
| RMSD (Å) | 4.34 | 4.84 | 5.11 |
| mRNA Inhibition (%) | 62.0–89.2 | 53.9–98.0 | 55.0–92.0 |
| Toxicity Class | 5 (Non-toxic) | 4 (Non-toxic) | 5 (Hepatotoxic) |
Toxicity and Pharmacokinetic Profiles
Toxicity
- This compound: LD₅₀ (oral) = 601,400 mg/kg; affects renal systems but classified as non-toxic .
- Isorhamnetin-3-glucoside : Higher renal toxicity (LD₅₀ = 459,700 mg/kg) .
- Undulatoside A: Limited toxicity data but shares similar chromone-related safety profiles .
ADMET Properties
| Parameter | This compound | Isorhamnetin-3-glucoside | Undulatoside A |
|---|---|---|---|
| Water Solubility (logS) | -2.482 | -3.09 | -2.95 |
| Caco2 Permeability | 0.612 (Low) | 0.498 (Low) | 0.702 (Moderate) |
| BBB Penetration | No | No | No |
| CYP Inhibition | None | None | Moderate |
Discussion
This compound exhibits superior binding affinity and target specificity compared to structural analogs like Cnidimol A and functional analogs like Isorhamnetin-3-glucoside. Its non-toxic classification and moderate ADMET properties make it a promising candidate for anti-inflammatory and anti-adipogenic therapies.
In contrast, Undulatoside A offers better solubility but less potent TRPV1 antagonism, while Kaempferol derivatives, though bioactive, pose higher toxicity risks. Future studies should explore synergistic combinations of this compound with bioavailability enhancers to optimize therapeutic outcomes.
Q & A
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting pathways suggested by structural analogs, such as anti-inflammatory or TRPV1 modulation. Use lipopolysaccharide (LPS)-induced macrophage models for inflammation or calcium flux assays for TRPV1 antagonism. Include positive controls (e.g., capsazepine for TRPV1) and dose-response curves (1–100 µM) to establish potency .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound’s anti-inflammatory mechanisms?
- Methodological Answer : Conduct systematic reviews (per Cochrane guidelines) to aggregate preclinical studies, assessing bias via risk-of-bias tools (e.g., SYRCLE for animal studies). Use meta-regression to identify variables (e.g., dosage, model systems) causing discrepancies. Validate hypotheses with knock-out cell lines (e.g., NF-κB or COX-2 deficient) to isolate pathways .
Q. What in silico strategies optimize this compound’s TRPV1 binding affinity?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to analyze ligand-protein stability. Use free-energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) to quantify binding energies. Mutagenesis studies (e.g., TRPV1 S502A/T704A mutants) can validate predicted interaction sites .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer : Apply retrosynthetic analysis to simplify the glycoside linkage and chromone core. Optimize glycosylation conditions (e.g., Schmidt conditions with TMSOTf as a promoter). Use design of experiments (DoE) to test variables (temperature, solvent, catalyst) and identify critical parameters via response surface methodology (RSM) .
Q. What analytical approaches ensure this compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct forced degradation studies (ICH Q1A guidelines) using HPLC-UV/PDA to monitor degradation products. Assign degradation pathways via LC-MS/MS and compare with stability-indicating assays. Accelerated stability testing (40°C/75% RH) predicts shelf-life using the Arrhenius equation .
Q. How does the glycoside moiety influence this compound’s pharmacokinetic profile?
- Methodological Answer : Compare pharmacokinetics of aglycone vs. glycoside forms in rodent models. Use LC-MS/MS to quantify plasma concentrations and assess parameters (Cmax, t1/2). Enzymatic hydrolysis studies (e.g., β-glucosidase incubation) clarify metabolic stability .
Q. What strategies validate the reproducibility of this compound’s reported bioactivities?
Q. How can researchers integrate multi-omics data to explore this compound’s polypharmacology?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) from treated cell lines. Use pathway enrichment tools (DAVID, STRING) to identify overlapping targets. Validate hubs via CRISPR interference or small-molecule inhibitors .
Methodological Considerations
- Data Contradictions : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in conflicting studies .
- Experimental Design : Use factorial designs to test multiple variables (e.g., dose, exposure time) efficiently. Include power analysis to determine sample sizes .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting and obtain ethics committee approval prior to experimentation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
